2-Methyl-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-Methyl-3-nitrobenzoic acid, such as 4-Amino-3-nitrobenzoic acid methyl ester, can be achieved through simple reactions like Fischer esterification, demonstrating the compound's versatility and the ease with which it can be modified for various applications (Kam, Levonis, & Schweiker, 2020). Additionally, catalytic oxidation methods have been explored, such as the synthesis of 3-Methyl-4-nitrobenzoic acid via oxidation catalyzed by cobalt acetate in the presence of molecular oxygen, showcasing the compound's reactivity and potential for efficient synthesis techniques (Cai & Shui, 2005).
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrobenzoic acid derivatives has been extensively studied, revealing insights into their complex hydrogen bonding patterns. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers demonstrate diverse hydrogen-bonded structures, which are crucial for understanding the compound's chemical behavior and potential for forming polymers or crystals (Portilla et al., 2007).
Chemical Reactions and Properties
2-Methyl-3-nitrobenzoic acid participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its esterification process for quantitative analysis by gas chromatography indicates its reactivity and the potential for purification and analysis (Xue & Nan, 2002). Moreover, its role in the synthesis of heterocyclic compounds through reactions with elemental sulfur and internal alkynes demonstrates its versatility and application in the creation of pharmacologically relevant compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).
Physical Properties Analysis
The physical properties of 2-Methyl-3-nitrobenzoic acid, such as solubility, have been thoroughly investigated. Determining its solute descriptors from measured solubility data in various solvents provides essential information for predicting the compound's behavior in different environments and its solubility in organic solvents (Hart et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of 2-Methyl-3-nitrobenzoic acid, such as its ability to form coordination polymers and its reactivity towards various chemical agents, offer insights into its potential applications in materials science and catalysis. For example, the study on solvent-dependent coordination polymers highlights the influence of solvents on the self-assembly and structure of the resulting complexes (Pedireddi & Varughese, 2004).
Scientific Research Applications
Gas Chromatography Analysis : 2-Methyl-3-nitrobenzoic acid can be reliably determined through gas chromatography, which is practical for higher purity and boiler matter analysis in research and production (Xue & Nan, 2002).
Anti-Cancer Potential : Although not directly about 2-methyl-3-nitrobenzoic acid, a related compound, 4-methyl-3-nitrobenzoic acid, has been shown to effectively inhibit non-small cell lung cancer cell migration, suggesting potential as an antimetastasis drug (Chen et al., 2011).
Organic Synthesis : Improved synthesis methods for compounds related to 2-methyl-3-nitrobenzoic acid offer advantages such as low production costs, high quality, and yield, which are beneficial for organic synthesis and drug discovery (Cai Chun, 2004).
Solubility Studies : The solubility of similar compounds like 3-methyl-4-nitrobenzoic acid in organic solvents has been studied, with solubilities increasing with temperature. This is important for understanding the dissolution properties of these compounds (Wu et al., 2016).
Synthesis of Other Compounds : 2-Methyl-3-nitrobenzoic acid and related compounds can be synthesized from o-halogeno-acids, which are useful in organic synthesis and drug development (Ames & Ribeiro, 1976).
Biological Material Analysis : This compound's derivatives are useful for determining sulfhydryl groups in biological materials and have potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
Green Chemistry : An efficient and green process for synthesizing related compounds such as 5-methyl-2-nitrobenzoic acid offers high substrate selectivity and a green nitrating process, enhancing reaction rate control (Mei et al., 2018).
Molecular Structure Analysis : The molecular structure and vibrational frequencies of related compounds, such as 4-methyl-3-nitrobenzoic acid, have been determined using Density Functional Theory, aiding in the understanding of their chemical properties (Prashanth et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAFWHSMWWPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025637 | |
Record name | 2-Methyl-3-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Methyl-3-nitrobenzoic acid | |
CAS RN |
1975-50-4 | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
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Record name | Benzoic acid, 2-methyl-3-nitro- | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
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Record name | 3-nitro-o-toluic acid | |
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Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
360 to 363 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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